[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-fluorophenyl group, a methyl-isoxazole ring, and a pyrrolidinyl methanone moiety. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone typically involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to ensure consistent product quality. The compound is then purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride]
- [3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid]
Uniqueness
Compared to similar compounds, 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
The compound 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone can be represented as follows:
- IUPAC Name : 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone
- Molecular Formula : C17H18ClF N2O2
- Molecular Weight : 324.79 g/mol
- CAS Number : 5250-39-5
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) reported as low as 6.25 µg/mL for certain bacterial strains .
- Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, including breast and lung cancer cells. Notably, it induces apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism involving the up-regulation of p21 expression .
The mechanisms through which 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : By affecting cell cycle regulatory proteins, the compound can halt the progression of cells through critical checkpoints, particularly at the G2/M phase .
Antimicrobial Efficacy
A study conducted on various derivatives of isoxazole compounds revealed that 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone exhibited potent antibacterial activity. The following table summarizes its antimicrobial efficacy against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Klebsiella pneumoniae | 0.625 |
Anticancer Activity
In vitro studies on cancer cell lines have shown varying degrees of sensitivity to the compound:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 39 | Induction of apoptosis |
MCF7 (Breast Cancer) | 48 | Cell cycle arrest at G2/M phase |
Properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQFSAXRLNXRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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